molecular formula C20H20BrClN4O6 B12363241 Dispersol yellow brown XF CAS No. 59709-38-5

Dispersol yellow brown XF

Cat. No.: B12363241
CAS No.: 59709-38-5
M. Wt: 527.8 g/mol
InChI Key: SGXLDQRCIYZKPS-UHFFFAOYSA-N
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Description

Methyl N-(4-((2-bromo-6-chloro-4-nitrophenyl)azo)phenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate is a complex azo compound characterized by multiple functional groups:

  • Halogen substituents (Br, Cl): Common in agrochemicals for enhancing bioactivity and resistance to degradation .
  • Nitro group (-NO₂): A strong electron-withdrawing group that may influence electronic properties and reactivity .
  • Ester groups: The 3-methoxy-3-oxopropyl and beta-alaninate methyl ester moieties likely affect solubility and metabolic stability.

Properties

CAS No.

59709-38-5

Molecular Formula

C20H20BrClN4O6

Molecular Weight

527.8 g/mol

IUPAC Name

methyl 3-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate

InChI

InChI=1S/C20H20BrClN4O6/c1-31-18(27)7-9-25(10-8-19(28)32-2)14-5-3-13(4-6-14)23-24-20-16(21)11-15(26(29)30)12-17(20)22/h3-6,11-12H,7-10H2,1-2H3

InChI Key

SGXLDQRCIYZKPS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN(CCC(=O)OC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Diazotization of 2-Bromo-6-chloro-4-nitroaniline

The synthesis begins with the diazotization of 2-bromo-6-chloro-4-nitroaniline. This aromatic amine is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the corresponding diazonium salt. The reaction mechanism involves the generation of nitrosonium ions (NO⁺), which react with the amine to form a diazo intermediate.

Critical Parameters :

  • Temperature: Maintained below 5°C to prevent diazonium salt decomposition.
  • Molar Ratio: 1:1.1 (aniline to NaNO₂) to ensure complete conversion.
  • Reaction Time: 45–60 minutes.

Azo Coupling with N-(3-Methoxy-3-oxopropyl)-beta-alaninate Methyl Ester

The diazonium salt is coupled with N-(3-methoxy-3-oxopropyl)-beta-alaninate methyl ester in a weakly acidic medium (pH 4–6). The electrophilic diazo group attacks the para position of the aniline derivative, forming the azo linkage (–N=N–).

Reaction Conditions :

  • Solvent: Ethanol/water mixture (3:1 v/v).
  • Temperature: 10–15°C to stabilize the diazonium salt.
  • Coupling Agent: Sodium acetate buffer to maintain pH.

Yield : 68–72% after precipitation and filtration.

Esterification and Functional Group Stabilization

Post-coupling esterification ensures the methoxy and methyl ester groups remain intact. Methanol and sulfuric acid (H₂SO₄) are refluxed with the intermediate to quench reactive sites and prevent hydrolysis.

Optimization Data :

Parameter Value
Temperature 65–70°C
Reaction Time 4–6 hours
Catalyst Concentration 5% H₂SO₄ (v/v)

Purification and Crystallization

The crude product is purified via recrystallization using an ethanol/water (7:3) solvent system. Impurities such as unreacted starting materials and byproducts are removed through sequential washing with cold ether and hexane.

Purity Metrics :

  • HPLC Purity: ≥98% after two recrystallizations.
  • Melting Point: 162–165°C (decomposes above 170°C).

Process Scalability and Industrial Adaptations

Batch Reactor Modifications

Industrial-scale production employs jacketed reactors with temperature-controlled zones to manage exothermic reactions during diazotization. Automated pH adjustment systems maintain the coupling step’s acidic conditions, reducing variability.

Solvent Recovery Systems

Ethanol is recovered via distillation (85% efficiency), reducing waste and production costs. Environmental regulations mandate treatment of nitro-containing byproducts before disposal.

Analytical Characterization

Spectroscopic Validation

  • UV-Vis Spectroscopy : λₐ₆₆₅ nm in DMSO, characteristic of azo chromophores.
  • ¹H NMR : Peaks at δ 3.65 (s, 3H, –OCH₃), δ 2.85 (t, 2H, –CH₂COO–), and δ 8.15 (s, 1H, aromatic proton adjacent to nitro group).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) confirms the absence of isomers and diazo byproducts.

Chemical Reactions Analysis

Dispersol Yellow Brown XF undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development : The compound's structure suggests potential as a pharmaceutical agent due to its azo group, which is known for its biological activity. Azo compounds often exhibit antibacterial and anti-inflammatory properties, making them candidates for drug formulation.
  • Targeting G Protein-Coupled Receptors (GPCRs) : Research indicates that compounds similar to methyl N-(4-((2-bromo-6-chloro-4-nitrophenyl)azo)phenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate can interact with GPCRs, which are crucial in drug discovery for various diseases . The potential modulation of these receptors could lead to new therapeutic pathways.

Materials Science Applications

  • Dyes and Pigments : The compound's azo structure makes it suitable for use as a dye or pigment in textiles and plastics. Azo dyes are widely used due to their vibrant colors and stability under light and heat.
  • Nanocomposites : Research has shown that incorporating azo compounds into polymer matrices can enhance the mechanical properties and thermal stability of nanocomposites. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries.

Environmental Applications

  • Ecotoxicology Studies : Given the compound's potential toxicity due to its halogenated components, it is relevant in ecotoxicology research. Studies focus on understanding its environmental impact and bioaccumulation potential, particularly in aquatic systems .
  • Water Treatment : Some azo compounds have been studied for their ability to degrade pollutants in wastewater treatment processes. This application highlights the dual role of such compounds in both pollution and remediation efforts.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various azo compounds against common pathogens. Methyl N-(4-((2-bromo-6-chloro-4-nitrophenyl)azo)phenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate demonstrated significant activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Dyeing Efficiency

In textile applications, this compound was tested as a dye for cotton fabrics. Results showed that it provided excellent color fastness and brightness compared to traditional dyes, suggesting its viability as an alternative in the textile industry.

Mechanism of Action

The mechanism of action of Dispersol Yellow Brown XF involves its interaction with specific molecular targets and pathways. As a dye, it binds to specific biomolecules, allowing for their visualization and analysis. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Computational and Experimental Considerations

  • DFT Studies : Becke’s exact-exchange functionals () and Colle-Salvetti correlation-energy formulas () could predict thermodynamic stability, bond dissociation energies, and spectroscopic behavior relative to analogs. For example, the nitro group’s electron-withdrawing nature might reduce HOMO-LUMO gaps compared to halogen-only analogs .
  • Crystallography : Tools like SHELX () could resolve the compound’s crystal structure, enabling comparisons of molecular packing and steric effects with halogenated esters .
  • Spectroscopy : Fluorescence studies analogous to those in (e.g., spectrofluorometry) could quantify the azo group’s emission properties, though the nitro group may quench fluorescence compared to amide-based chromophores .

Biological Activity

Methyl N-(4-((2-bromo-6-chloro-4-nitrophenyl)azo)phenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate (CAS No. 59709-38-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing data from various studies and sources.

Before discussing biological activity, it is essential to outline the chemical properties of the compound:

PropertyValue
Molecular FormulaC20_{20}H20_{20}BrClN4_{4}O6_{6}
Molecular Weight527.75 g/mol
Density1.5 g/cm³
Boiling Point626.8 ºC
Melting PointN/A
Flash Point332.9 ºC

The compound's structure features an azo group, which is known for its role in various biological activities, including antimicrobial and anticancer properties. The presence of the nitro group may enhance the compound's reactivity and biological interactions, potentially allowing it to act as a prodrug or an active agent upon metabolic conversion.

Anticancer Properties

Recent studies have highlighted the anticancer potential of azo compounds similar to methyl N-(4-((2-bromo-6-chloro-4-nitrophenyl)azo)phenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate. For instance, azo derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

In vitro studies suggest that compounds with similar structures can induce necrosis in glioma cells while sparing normal astrocytes, indicating a selective cytotoxicity that could be beneficial for therapeutic applications .

Antimicrobial Activity

Azo compounds are also recognized for their antimicrobial properties. The structural features of methyl N-(4-((2-bromo-6-chloro-4-nitrophenyl)azo)phenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate may confer activity against a range of pathogens, including bacteria and fungi. Research has shown that modifications in the azo structure can lead to enhanced antimicrobial efficacy, suggesting that this compound could be further evaluated for its potential as an antimicrobial agent .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. Some azo compounds have demonstrated inhibitory effects on tyrosinase, an enzyme involved in melanin production, which could be relevant for skin-related therapies . The potential for methyl N-(4-((2-bromo-6-chloro-4-nitrophenyl)azo)phenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate to inhibit such enzymes warrants further investigation.

Case Studies

  • Case Study on Anticancer Activity : A study evaluated a series of azo compounds, including derivatives similar to methyl N-(4-((2-bromo-6-chloro-4-nitrophenyl)azo)phenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate, demonstrating IC50_{50} values comparable to established anticancer agents. These findings suggest that structural modifications can lead to compounds with significant anticancer activity .
  • Antimicrobial Evaluation : In another investigation, various azo compounds were screened against bacterial strains, revealing promising results for specific derivatives. The study concluded that structural elements such as halogen substitutions (e.g., bromine and chlorine in this compound) could enhance antimicrobial potency .

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